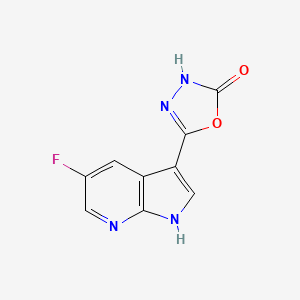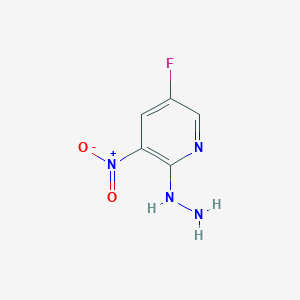
5-Fluoro-2-hydrazinyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-hydrazinyl-3-nitropyridine is a fluorinated pyridine derivative with significant interest in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Subsequent reactions introduce the hydrazine group to yield the final compound .
Industrial Production Methods: Industrial production methods for 5-Fluoro-2-hydrazinyl-3-nitropyridine are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness .
Types of Reactions:
Nucleophilic Substitution: The hydrazine group can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation-Reduction: The nitro group can participate in redox reactions, potentially acting as an oxidizing agent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like tetrabutylammonium fluoride in dimethylformamide are commonly used.
Oxidation-Reduction: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-hydrazinyl-3-nitropyridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-hydrazinyl-3-nitropyridine involves its interaction with molecular targets through its reactive functional groups. The fluorine atom can enhance the compound’s ability to interact with biological targets, while the hydrazine and nitro groups can participate in various biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential for diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-nitropyridine: Shares similar fluorine and nitro groups but lacks the hydrazine group.
3-Fluoro-2-nitropyridine: Similar structure but different positioning of the nitro group.
5-Bromo-2-nitropyridine: Contains a bromine atom instead of fluorine.
Uniqueness: 5-Fluoro-2-hydrazinyl-3-nitropyridine is unique due to the combination of fluorine, hydrazine, and nitro groups in its structure.
Eigenschaften
Molekularformel |
C5H5FN4O2 |
|---|---|
Molekulargewicht |
172.12 g/mol |
IUPAC-Name |
(5-fluoro-3-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5FN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9) |
InChI-Schlüssel |
BUPKOJIKTFPXLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


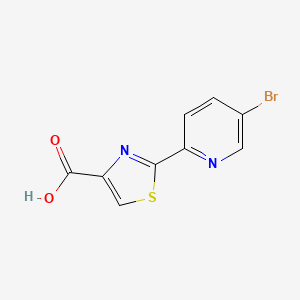

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
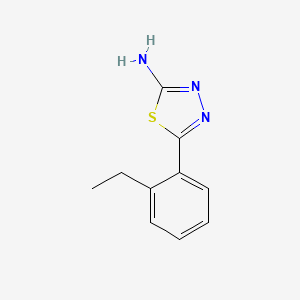
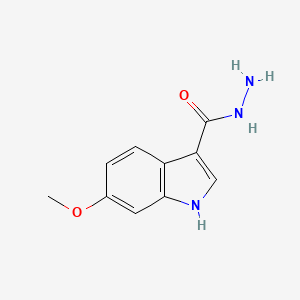
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)

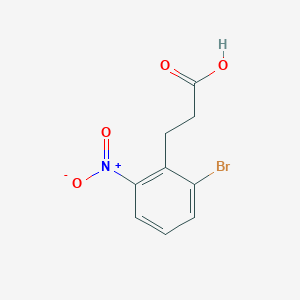
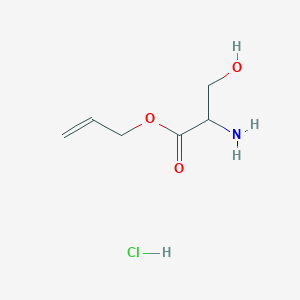
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)
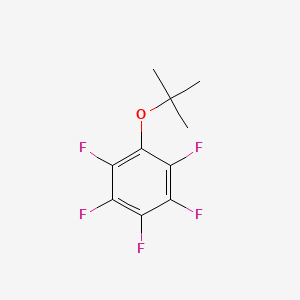
![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
